喹唑啉,2-氯-4-肼基-

描述

Synthesis Analysis

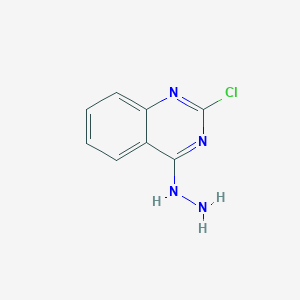

The synthesis of Quinazoline, 2-chloro-4-hydrazinyl- involves the addition of hydrazine hydrate to a suspension of 2,4-dichloroquinazoline in methylene chloride at room temperature. After 8 hours at room temperature, the precipitate is filtered off under suction, washed with water, and dried.

Molecular Structure Analysis

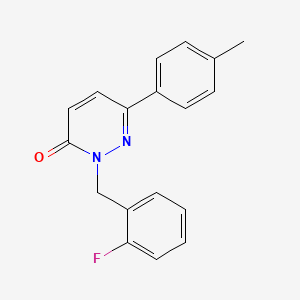

Quinazoline, 2-chloro-4-hydrazinyl- is a member of the quinazoline family, which is known for its unique structure and properties. The molecular weight of this compound is 194.62.

Chemical Reactions Analysis

Quinazoline derivatives have been extensively studied for their H1-antihistaminic activity, offering potential as new classes of antihistamines. Modifications to the 4-amino group significantly impacted their biological activity, highlighting the nuanced role of structural variations in the medicinal potential of quinazoline derivatives.

Physical And Chemical Properties Analysis

Quinazoline, 2-chloro-4-hydrazinyl- is a chemical compound known for its unique structure and properties. It is a member of the quinazoline family.

科学研究应用

- H1-Antihistaminic Activity Notably, novel 1-substituted-4-(3-methylphenyl)-1,2,4-triazolo[4,3-a]quinazolin-5(4H)-ones synthesized from cyclization involving 2-hydrazino-3-(3-methylphenyl)quinazolin-4(3H)-one displayed significant in vivo H1-antihistaminic activity in guinea pigs. Some of these compounds were as potent as the reference standard chlorpheniramine maleate but with minimal sedation effects.

- Anti-inflammatory Potential A study explored novel N-acyl-2-([1,2,4]triazolo[1,5-c]quinazoline-2-yl)-alkyl-(alkaryl-, aryl-)amines. These compounds significantly reduced formalin-induced paw edema in rats, indicating their therapeutic potential as anti-inflammatory agents.

- For instance, 2-amino-4-(hydrazino and hydroxyamino)-6-[(aryl)thio]quinazolines, known for their antimalarial properties, were explored for their antitumor and antimicrobial efficacy. Structural variations significantly impacted their biological activity.

- Additionally, research into triazolo[4,3-c]quinazoline derivatives as DNA intercalators revealed their anticancer activities against HepG2 and HCT-116 cells .

- Synthesis and Pharmacological Exploration For example, novel 4-benzyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones were developed through cyclization of 2-hydrazino-3-benzyl-3H-quinazolin-4-one. These compounds demonstrated pronounced H1-antihistaminic activity in vivo.

Antimicrobial and Antitumor Effects

作用机制

安全和危害

未来方向

Derivatives of quinazolines constitute a large group of chemicals with a wide range of biological properties, and many quinazoline derivatives are approved for antitumor clinical use . Today, new quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against bladder cancers .

属性

IUPAC Name |

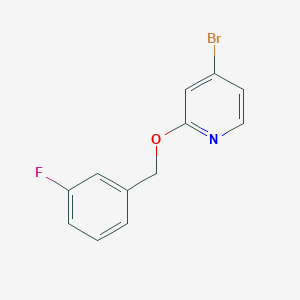

(2-chloroquinazolin-4-yl)hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN4/c9-8-11-6-4-2-1-3-5(6)7(12-8)13-10/h1-4H,10H2,(H,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDJYSNMBGNZDHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=N2)Cl)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(4-Ethylphenyl)-4-oxoquinazolin-2-yl]piperidine-4-carboxamide](/img/structure/B2550044.png)

![3-Oxa-7-azabicyclo[4.2.0]octane;hydrochloride](/img/structure/B2550052.png)

![N-[(3-{4-[(ethylsulfonyl)amino]phenyl}-1,2,4-oxadiazol-5-yl)methyl]thiophene-2-carboxamide](/img/structure/B2550059.png)

![1-[(3,4-Dimethoxyphenyl)acetyl]-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2550063.png)

![4-[3-[(2,2,2-Trifluoroacetyl)amino]propyl]benzenesulfonyl fluoride](/img/structure/B2550065.png)